molecular formula C16H14N2O2S B2910202 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 441291-15-2

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2910202
CAS No.: 441291-15-2
M. Wt: 298.36
InChI Key: ZDZBOSHGRJYIBB-WUKNDPDISA-N
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Description

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative offered for investigational use in biological and medicinal chemistry research. The benzothiazole nucleus is a privileged scaffold in drug discovery, known for conferring significant biological activities to molecules . This specific compound, featuring a benzamide group attached to the imine nitrogen of the dihydrobenzothiazole ring, is of interest for probing structure-activity relationships within this pharmacologically active class. Benzothiazole derivatives have demonstrated a wide spectrum of biological activities in scientific literature, making them a compelling focus for research . These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . Some benzothiazole benzenesulfonamides, for instance, have been identified as selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presenting a considerable potential for the investigation of metabolic diseases such as type 2 diabetes and obesity . Furthermore, various compounds bearing the benzothiazole motif have shown promising anticonvulsant activity in preclinical studies . The value of this compound lies in its utility as a chemical tool for researchers exploring new therapeutic agents. It can be used in high-throughput screening assays, enzymatic inhibition studies, and as a key intermediate in the synthetic elaboration of novel chemical libraries aimed at developing treatments for infectious diseases, metabolic disorders, and cancer. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-18-14-12(20-2)9-6-10-13(14)21-16(18)17-15(19)11-7-4-3-5-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZBOSHGRJYIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with 2-aminobenzenethiol under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzothiazoles.

Scientific Research Applications

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound (Z)-4-Methyl-benzamide () N-(Thiazol-2-yl)-benzamide () 4-Sulfamoyl Analogue ()
Core Structure 1,3-Benzothiazole 2,3-Dihydrothiazole Thiazole 1,3-Benzothiazole
Substituents 4-OCH₃, 3-CH₃ 2-Methoxyphenyl, 4-phenyl Halogens on benzamide Diethylsulfamoyl, 4-ethoxy, 3-ethyl
Configuration (2E) (Z) N/A (Z)
Molecular Weight (g/mol) ~340 (estimated) 392.49 ~300–350 517.7
XLogP3 ~3.5 (estimated) 4.1 2.8–3.5 6.1
Bioactivity Hypothesized enzyme inhibition Not reported ZAC receptor antagonism Undisclosed

Research Implications

  • Synthetic Routes : Condensation and hydrazide-based methods () are adaptable for scaling the target compound.
  • Structure-Activity Relationships (SAR) :
    • The 4-methoxy group may enhance metabolic stability compared to halogenated analogs ().
    • The E-configuration could favor planar binding to enzymatic pockets, unlike bulkier Z-configured derivatives ().
  • Characterization : X-ray crystallography (-11) and spectroscopic techniques () are critical for confirming configuration and hydrogen-bonding networks .

Biological Activity

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2O1S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that related benzothiazole derivatives showed broad-spectrum antitumor activity against various cancer cell lines. For instance, the compound exhibited GI50 values (concentration required to inhibit cell growth by 50%) of 15.9 μM against prostate cancer (PC-3) and 21.5 μM against breast cancer (MCF-7) cell lines .

Cell Line GI50 (μM)
PC-3 (Prostate)15.9
MCF-7 (Breast)21.5
A549 (Lung)28.7
HCT116 (Colon)25.1

The antitumor activity is believed to be mediated through the inhibition of specific pathways involved in cell proliferation and survival. Compounds within this class have been shown to interact with the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are crucial for cancer cell growth and metabolism .

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity. Studies have reported that similar benzothiazole derivatives exhibit antibacterial and antifungal properties against a range of pathogens, indicating a potential for therapeutic applications in infectious diseases .

Case Studies

Case Study 1: Antitumor Efficacy
A systematic evaluation of N-benzothiazole derivatives revealed that those with methoxy substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The study utilized the MTT assay to assess cell viability and determined that compounds with lipophilic substituents showed increased potency.

Case Study 2: Antimicrobial Activity
In vitro testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 μg/mL to 50 μg/mL depending on the specific derivative tested .

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